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Compound of Interest

Compound Name: SGC0946

Cat. No.: B610810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SGC0946, a potent and selective small-

molecule inhibitor of the histone methyltransferase DOT1L. It details the compound's

mechanism of action, its profound effects on chromatin remodeling, and its therapeutic

potential, particularly in the context of MLL-rearranged leukemias. This document summarizes

key quantitative data, provides detailed experimental protocols for studying SGC0946, and

visualizes the associated signaling pathways and experimental workflows.

Core Concepts: SGC0946 and DOT1L Inhibition
SGC0946 is a chemical probe that has significantly advanced our understanding of the role of

DOT1L in normal and disease states.[1][2] It is a derivative of EPZ004777 with improved

potency and solubility.[3]

Mechanism of Action: SGC0946 is a highly potent and selective inhibitor of Disruptor of

Telomeric Silencing 1-Like (DOT1L), the sole known histone methyltransferase responsible for

mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[2][4][5] It functions as an S-

adenosyl-L-methionine (SAM) competitive inhibitor, binding to the enzyme's catalytic pocket

and preventing the transfer of a methyl group to its histone substrate.[6] This inhibition leads to

a global reduction of H3K79 methylation levels, a histone mark generally associated with active

transcription.[2][7]
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Chromatin Remodeling: By decreasing H3K79 methylation, SGC0946 induces significant

changes in chromatin structure. In the context of MLL-rearranged (MLL-r) leukemia, DOT1L is

aberrantly recruited by MLL fusion proteins to target genes, such as the HOXA9 and MEIS1

oncogenes.[4][6] This leads to hypermethylation of H3K79 at these loci, maintaining a state of

active transcription and driving leukemogenesis.[1][5] SGC0946-mediated inhibition of DOT1L

reverses this hypermethylation, leading to a more repressive chromatin state, downregulation

of MLL fusion target gene expression, and subsequent cell differentiation and apoptosis.[6][8]

Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of

SGC0946.

Parameter Value Assay Condition Reference

IC50 (Enzymatic) 0.3 nM
Radioactive enzyme

assay against DOT1L
[7]

IC50 (Cellular,

H3K79me2)
2.6 nM A431 cells [7]

IC50 (Cellular,

H3K79me2)
8.8 nM MCF10A cells [7]

IC50 (Cellular,

Proliferation)
2.65 nM

A431 cells (4-day

treatment)
[8]

Kd 0.06 nM
Surface Plasmon

Resonance (SPR)

Table 1: Potency and Binding Affinity of SGC0946.

Signaling Pathway and Experimental Workflows
DOT1L-Mediated Signaling in MLL-Rearranged
Leukemia
The following diagram illustrates the central role of DOT1L in MLL-rearranged leukemia and the

mechanism of action of SGC0946.
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Caption: SGC0946 inhibits DOT1L, blocking H3K79 methylation and leukemogenesis.

Experimental Workflow: ChIP-Seq Analysis
The following diagram outlines a typical workflow for Chromatin Immunoprecipitation followed

by Sequencing (ChIP-Seq) to study the effect of SGC0946 on H3K79 methylation at specific

gene loci.
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Caption: Workflow for analyzing H3K79me2 changes with SGC0946 using ChIP-Seq.
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Detailed Experimental Protocols
Protocol for Chromatin Immunoprecipitation
Sequencing (ChIP-Seq)
This protocol is optimized for studying histone modifications in response to SGC0946 treatment

in cultured leukemia cells.

Materials:

SGC0946 (dissolved in DMSO)

Vehicle (DMSO)

Formaldehyde (37%)

Glycine

Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

Sonication equipment or Micrococcal Nuclease (MNase)

Anti-H3K79me2 antibody (ChIP-grade)

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

Elution buffer

Proteinase K

RNase A

DNA purification kit

Reagents for NGS library preparation

Procedure:
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Cell Treatment: Culture MLL-rearranged leukemia cells to the desired density. Treat cells

with SGC0946 (e.g., 1 µM) or an equivalent volume of DMSO for a specified time (e.g., 4-7

days).[8]

Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1%

and incubate for 10 minutes at room temperature with gentle shaking. Quench the cross-

linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5

minutes.

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in cell

lysis buffer and incubate on ice.

Chromatin Shearing: Shear the chromatin to an average fragment size of 200-500 bp using

sonication or MNase digestion. Optimization of shearing conditions is critical.

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the

pre-cleared chromatin overnight at 4°C with the anti-H3K79me2 antibody.

Immune Complex Capture: Add protein A/G magnetic beads to the chromatin-antibody

mixture and incubate to capture the immune complexes.

Washing: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl

wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.

Elution and Reverse Cross-linking: Elute the chromatin from the beads using an elution

buffer. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and

protein, respectively. Purify the DNA using a DNA purification kit.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform next-generation sequencing.

Data Analysis: Analyze the sequencing data to identify regions of H3K79me2 enrichment and

compare the profiles between SGC0946- and vehicle-treated samples.

Protocol for Western Blotting of H3K79me2
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This protocol describes the detection of H3K79me2 levels in cell lysates following SGC0946
treatment.

Materials:

SGC0946 (dissolved in DMSO)

Vehicle (DMSO)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer apparatus and buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Treatment and Lysis: Treat cells with SGC0946 or DMSO as described in the ChIP-seq

protocol. Harvest and lyse the cells in lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate.

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample

buffer and boil for 5-10 minutes.

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by

electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K79me2

antibody overnight at 4°C with gentle agitation.

Washing: Wash the membrane several times with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Wash the membrane again several times with TBST.

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein

bands using an imaging system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped

and re-probed with an antibody against total Histone H3.[9]

Protocol for RT-qPCR Analysis of Gene Expression
This protocol is for quantifying the expression of DOT1L target genes, such as HOXA9 and

MEIS1, after SGC0946 treatment.

Materials:

SGC0946 (dissolved in DMSO)

Vehicle (DMSO)

RNA extraction kit

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green)
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Gene-specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g.,

GAPDH, ACTB)

Real-time PCR instrument

Procedure:

Cell Treatment: Treat cells with SGC0946 or DMSO as previously described.

RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit.

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix,

gene-specific primers, and cDNA template.

Real-time PCR: Perform the real-time PCR reaction using a thermal cycler with the

appropriate cycling conditions.

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative

expression of the target genes in SGC0946-treated cells compared to vehicle-treated cells,

normalized to the expression of the housekeeping gene.

Protocol for Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of SGC0946 to DOT1L in a cellular context.

Materials:

SGC0946 (dissolved in DMSO)

Vehicle (DMSO)

Intact cells

PBS

Thermal cycler
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Cell lysis buffer (without detergents)

Centrifuge

Reagents for protein detection (e.g., Western blotting)

Procedure:

Cell Treatment: Treat intact cells with SGC0946 or DMSO for a defined period.

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of

temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not involve

detergents.

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to

pellet the precipitated, denatured proteins.

Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the

amount of soluble DOT1L at each temperature using a protein detection method like

Western blotting.

Data Analysis: Plot the amount of soluble DOT1L as a function of temperature for both

SGC0946- and vehicle-treated samples. A shift in the melting curve to a higher temperature

in the SGC0946-treated sample indicates stabilization of DOT1L upon drug binding.[10]

Conclusion
SGC0946 is a powerful tool for investigating the biological roles of DOT1L and the

consequences of its inhibition. Its high potency and selectivity have been instrumental in

validating DOT1L as a therapeutic target in MLL-rearranged leukemias and other cancers. The

experimental protocols detailed in this guide provide a framework for researchers to further

explore the effects of SGC0946 on chromatin remodeling, gene expression, and cellular

function. The continued study of SGC0946 and other DOT1L inhibitors holds significant

promise for the development of novel epigenetic therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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